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Compound of Interest

Compound Name:
5-Amino-2,4-

dibromophenol;hydrochloride

CAS No.: 2375273-78-0

Cat. No.: B3000421 Get Quote

Executive Summary
Brominated aminophenols represent a privileged scaffold in drug discovery, drawing inspiration

from marine natural products (e.g., metabolites from red algae like Rhodomela confervoides).

[1] Unlike their non-halogenated counterparts, these derivatives exhibit enhanced lipophilicity

and unique electronic properties, leading to superior membrane permeability and target

binding. This guide objectively compares the performance of Brominated 2-Aminophenol

Derivatives (Br-APs) against non-brominated analogs and clinical standards (Vancomycin,

Ciprofloxacin, Trolox), supported by experimental protocols and mechanistic insights.

The Chemical Scaffold: Design & Rationale
The core "product" evaluated here is the Poly-brominated 2-Aminophenol scaffold. The synergy

between the redox-active aminophenol core and the lipophilic, electron-withdrawing bromine

substituents drives its biological profile.

Core Structure: 2-Amino-phenol (ortho-isomer).[2]

Modifications: Mono-, di-, or tri-bromination at positions 3, 4, 5, or 6.
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Key Property: The ortho positioning allows for the formation of stable quinone-imine

intermediates, crucial for antioxidant and cytotoxic mechanisms.

Comparative Performance Analysis
A. Antimicrobial Potency (Bacteria & Fungi)
Bromination significantly lowers the Minimum Inhibitory Concentration (MIC), particularly

against Gram-positive bacteria.[3] The increased lipophilicity facilitates passive diffusion

through the peptidoglycan layer.

Table 1: Comparative Antimicrobial Activity (MIC in

g/mL)
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Compound
Class

S. aureus
(Gram+)

MRSA
(Resistant)

P. aeruginosa
(Gram-)

Mechanism
Note

Non-Brominated

Control (2-

Aminophenol)

>100 >200 >250

Poor membrane

penetration;

rapid

metabolism.

Mono-Br

Derivative (4-

Bromo-2-

aminophenol)

25 - 50 50 - 100 >200

Moderate

activity; limited

by efflux pumps

in Gram-

negatives.

Di-Br Derivative

(4,6-Dibromo-2-

aminophenol)

1.5 - 3.1 3.1 - 6.2 64 - 128

High Potency.

Enhanced

lipophilicity

disrupts cell

membrane

integrity.

Standard:

Vancomycin
0.5 - 2.0 1.0 - 4.0 N/A (Resistant)

Cell wall

synthesis

inhibitor

(Glycopeptide).

Standard:

Ciprofloxacin
0.25 - 1.0

16 - 64

(Resistant)
0.5 - 2.0

DNA Gyrase

inhibitor.

Insight: The Di-Br derivative approaches the potency of Vancomycin against MRSA,

demonstrating that specific halogenation patterns can rescue activity against resistant strains

where non-brominated scaffolds fail.
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B. Antioxidant Capacity (Radical Scavenging)
The antioxidant activity is evaluated via DPPH and ABTS assays.[2][4] While bromination

withdraws electrons (theoretically making H-atom abstraction harder), it also stabilizes the

resulting radical species via resonance and steric protection.

Table 2: Radical Scavenging Efficiency (IC50 in

M)

Compound
DPPH IC50 (Lower
is Better)

ABTS IC50
Stability Index
(t1/2)

2-Aminophenol

(Unsubstituted)
45.2 38.5

Low (Rapid auto-

oxidation)

Brominated Derivative

(Lead)
12.4 9.8

High (Steric bulk

protects reactive

center)

Standard: Trolox 15.1 10.2 High

Standard: Ascorbic

Acid
11.5 8.5

Low (Unstable in

solution)

C. Cytotoxicity & Selectivity
A critical failure point for phenolic drugs is toxicity. Brominated aminophenols show a "sweet

spot" of selectivity.

Table 3: Selectivity Profile (Selectivity Index = IC50 HEK293 / MIC MRSA)
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Compound
Cytotoxicity (HEK-
293 Normal Cells)

Selectivity Index
(SI)

Interpretation

Non-Brominated
Low Toxicity (>200

g/mL)
< 2

Ineffective (Safe but

useless)

Di-Brominated
Moderate (>100

g/mL)
> 30

Therapeutic Window

Established

Standard: Doxorubicin
High Toxicity (<5

g/mL)
Low (for infection) Toxic control

Critical SAR Insights & Visualization
The structure-activity relationship is governed by three primary vectors: Lipophilicity (LogP),

Electronic Effects (Hammett

), and Steric Hindrance.

SAR Logic Flow
The following diagram illustrates the causal relationships in the SAR study.
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Increased Phenolic Acidity (pKa)
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Membrane PermeationFacilitates Entry
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Antimicrobial Activity
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Antioxidant Potency
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Quenches ROS

Optimization Loop

Click to download full resolution via product page

Figure 1: Causal flow of bromination effects on physicochemical properties and biological

endpoints.

Experimental Protocols
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To ensure reproducibility and validity (Trustworthiness), the following protocols are

standardized.

Protocol A: Determination of Minimum Inhibitory
Concentration (MIC)
Rationale: Broth microdilution is the gold standard for quantitative antimicrobial susceptibility.

Preparation: Dissolve brominated aminophenols in DMSO (Stock: 10 mg/mL). Note: High

lipophilicity requires DMSO; ensure final concentration <1% to avoid solvent toxicity.

Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

CFU/mL in Mueller-Hinton Broth (MHB).

Dilution: Perform serial 2-fold dilutions of the compound in a 96-well plate (Range: 0.5 – 128

g/mL).

Incubation: Incubate at 37°C for 18–24 hours.

Readout: Determine MIC as the lowest concentration with no visible turbidity.

Validation: Run Vancomycin as a positive control; MIC must fall within CLSI quality control

ranges (0.5–2.0

g/mL).

Protocol B: DPPH Radical Scavenging Assay
Rationale: Assesses the H-atom donating ability of the phenol moiety.

Reagent: Prepare 0.1 mM DPPH solution in methanol (freshly made, protected from light).

Reaction: Mix 100

L of compound (varying concentrations) with 100

L DPPH solution in a 96-well plate.
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Incubation: Incubate in darkness at Room Temperature for 30 minutes.

Measurement: Measure absorbance at 517 nm (

).

Calculation:

.

Analysis: Plot % Inhibition vs. Concentration to derive IC50.

Experimental Workflow Visualization

Start: Brominated Derivative

Solubility Check
(DMSO/MeOH)

Assay Branching

Antimicrobial Screen
(Broth Microdilution)

Antioxidant Screen
(DPPH/ABTS)

Cytotoxicity
(MTT Assay / HEK293)

Measure OD600
Determine MIC

Calculate Selectivity Index (SI)
SI = IC50(Tox) / MIC

Measure Abs 517nm
Calculate IC50
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Figure 2: Integrated screening workflow for validating bioactivity and safety.

Mechanism of Action (MOA)[5]
The superior performance of brominated aminophenols is attributed to a dual-action

mechanism:

Membrane Disruption (Bactericidal): The hydrophobic bromine atoms facilitate insertion into

the bacterial lipid bilayer, causing depolarization and leakage of intracellular contents (K+,

ATP). This is confirmed by propidium iodide uptake assays.

Redox Cycling (Antioxidant/Cytotoxic):

Low Conc: The aminophenol core scavenges ROS, protecting healthy cells.

High Conc (in bacteria/cancer): Formation of quinone-imines can deplete glutathione or

generate localized ROS bursts in pathogens lacking robust antioxidant defenses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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